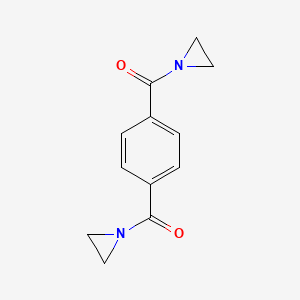

Terephthaloylbis(1-aziridine)

Description

Structure

3D Structure

Properties

CAS No. |

2798-17-6 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

[4-(aziridine-1-carbonyl)phenyl]-(aziridin-1-yl)methanone |

InChI |

InChI=1S/C12H12N2O2/c15-11(13-5-6-13)9-1-2-10(4-3-9)12(16)14-7-8-14/h1-4H,5-8H2 |

InChI Key |

SGJASIVTRHOIFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=O)C2=CC=C(C=C2)C(=O)N3CC3 |

Origin of Product |

United States |

Mechanistic Investigations of Terephthaloylbis 1 Aziridine Reactivity

Ring-Opening Reaction Mechanisms of Aziridine (B145994) Moieties

The core of terephthaloylbis(1-aziridine)'s reactivity lies in the opening of its aziridine rings. This process can be initiated through several mechanistic pathways, primarily involving nucleophilic attack. clockss.orgwikipedia.org The efficiency and outcome of these reactions are influenced by factors such as the nature of the nucleophile, the presence of catalysts, and the reaction conditions. rsc.orgresearchgate.net

Nucleophilic ring-opening is the most common mode of reaction for aziridines. wikipedia.org Due to their inherent ring strain, aziridines are effective electrophiles, readily reacting with a wide array of nucleophiles. clockss.orgwikipedia.org This reactivity is enhanced when the nitrogen atom of the aziridine is substituted with an electron-withdrawing group, such as the terephthaloyl group in terephthaloylbis(1-aziridine). clockss.org This activation facilitates the ring-opening process. clockss.org A variety of nucleophiles, including alcohols, amines, and thiols, can initiate the ring-opening. wikipedia.orgnih.gov

In the presence of acids, the aziridine nitrogen can be protonated, leading to the formation of a highly reactive aziridinium (B1262131) ion. nih.gov This species is significantly more electrophilic than the neutral aziridine, making it more susceptible to nucleophilic attack. The subsequent ring-opening by a nucleophile is a key step in many acid-catalyzed reactions of aziridines. nih.gov For instance, the formation of an aziridinium ion via protonation is a plausible intermediate in the ring-opening of N-acylaziridines. researchgate.net The attack of the nucleophile then proceeds, leading to the final product.

Organocatalysis provides a metal-free approach to activate and open aziridine rings. For instance, N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts for the ring-opening polymerization of N-tosyl aziridines. rsc.orgnih.gov In these reactions, the NHC catalyst activates the aziridine, facilitating the ring-opening process in the presence of an initiator. rsc.orgnih.gov This methodology allows for the synthesis of well-defined poly(aziridine)s. rsc.org Another example involves the use of 1,5,7-triazabicyclo rsc.orgrsc.orgdec-5-ene (TBD) and its polymer-supported version (PS-TBD) to catalyze the ring-opening of N-tosylaziridines with acid anhydrides, yielding β-amino esters. nih.gov

| Catalyst | Substrate | Nucleophile/Initiator | Product | Reference |

|---|---|---|---|---|

| N-heterocyclic carbene (NHC) | N-tosyl aziridines | N-tosyl secondary amine | Poly(aziridine)s | rsc.orgnih.gov |

| 1,5,7-triazabicyclo rsc.orgrsc.orgdec-5-ene (TBD) | N-tosylaziridines | Acid anhydrides | β-amino esters | nih.gov |

A diverse range of transition metals can catalyze the ring-opening of aziridines, offering robust and selective methods for forming new chemical bonds. mdpi.comscilit.com These reactions often proceed with high regioselectivity and stereoselectivity, which can be challenging to achieve in Lewis acid-promoted reactions. mdpi.comscilit.com

Copper-Catalyzed Reactions: Copper catalysts have been utilized for the borylative ring-opening of alkyl aziridines using bis(pinacolato)diboron (B136004) (B2pin2). nih.gov These reactions lead to the formation of β-aminoboronates, which are valuable in drug discovery. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are effective in various ring-opening reactions. For example, they have been used in the synthesis of allylic amines from aziridines and organoboronic acids. mdpi.com Another application is the synthesis of 1,4-benzoxazepines through a domino reaction involving the ring-opening of aziridines. mdpi.com

Nickel-Catalyzed Reactions: Nickel catalysts, often in combination with organozinc reagents (Negishi coupling), can facilitate the cross-coupling of N-sulfonyl aziridines. mdpi.com Nickel catalysis has also been employed in the regioselective ring-opening of N-tosyl aziridines with aldehydes to produce β-amino ketones. mdpi.com

Titanocene-Catalyzed Reactions: Titanocene complexes can catalyze the radical ring-opening of N-acylated aziridines, which is particularly useful for constructing quaternary carbon centers. mdpi.com

| Metal Catalyst | Reaction Type | Substrate | Reagent | Product | Reference |

|---|---|---|---|---|---|

| Copper | Borylative ring-opening | Alkyl aziridines | Bis(pinacolato)diboron (B2pin2) | β-aminoboronates | nih.gov |

| Palladium | Cross-coupling | Aziridines | Organoboronic acids | Allylic amines | mdpi.com |

| Nickel | Negishi coupling | N-sulfonyl aziridines | Organozinc reagents | Cross-coupled products | mdpi.com |

| Titanocene | Radical ring-opening | N-acylated aziridines | - | Products with quaternary carbons | mdpi.com |

The outcome of aziridine ring-opening reactions is critically dependent on both regioselectivity and stereoselectivity. nih.govfrontiersin.org Regioselectivity refers to which of the two carbon-nitrogen bonds in the aziridine ring is cleaved, while stereoselectivity describes the stereochemical outcome of the reaction.

Generally, in nucleophilic ring-opening reactions, the nucleophile attacks the less sterically hindered carbon atom of the aziridine ring. nih.gov This preference is particularly pronounced for N-activated aziridines. clockss.org However, the regioselectivity can be influenced by several factors, including the substituents on the aziridine ring, the nature of the nucleophile, and the catalyst used. nih.govfrontiersin.org For instance, in Lewis base-catalyzed reactions, steric effects often dominate, leading to attack at the less-substituted carbon. nih.gov In contrast, electronic effects can play a more significant role in Lewis acid-catalyzed reactions, sometimes leading to attack at the more substituted carbon. nih.gov

The stereochemistry of the ring-opening is also a crucial aspect. Often, the reaction proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile, consistent with an S(_N)2 mechanism. mdpi.com However, retention of configuration has also been observed under certain conditions, suggesting alternative mechanistic pathways. le.ac.uk The ability to control both regio- and stereoselectivity is essential for the application of aziridine chemistry in asymmetric synthesis. nih.gov

Nucleophilic Ring-Opening Pathways

Reaction Kinetics and Thermodynamic Considerations of Ring Strain Release.clockss.org

The high reactivity of aziridines is a direct consequence of their significant ring strain, which is a key thermodynamic driving force for ring-opening reactions. clockss.orgnih.gov The release of this strain energy, which is in the range of 26-27 kcal/mol for the parent aziridine, makes the ring-opening process thermodynamically favorable. clockss.org The kinetics of these reactions, however, can vary widely depending on the specific reactants and conditions.

The rate of ring-opening is influenced by the activation energy of the reaction. The presence of an electron-withdrawing group on the nitrogen atom, as in terephthaloylbis(1-aziridine), activates the aziridine ring and generally leads to faster reaction rates compared to non-activated aziridines. clockss.org Catalysts, whether they are acids, organocatalysts, or metal complexes, function by lowering the activation energy of the ring-opening, thereby accelerating the reaction. rsc.orgnih.govmdpi.com For example, kinetic studies on the aziridination of styrenes have shown that the reaction follows pseudo-first-order kinetics, and the rate is influenced by the electronic properties of the substituents on the substrate. nih.gov Furthermore, kinetic resolution experiments, where a chiral catalyst promotes the ring-opening of a racemic mixture of aziridines, demonstrate that the reaction rates can be highly sensitive to the stereochemistry of the substrate and catalyst. researchgate.net

Specific Reaction Profiles of Terephthaloylbis(1-aziridine)

The reactivity of terephthaloylbis(1-aziridine) is characterized by the electrophilic nature of the strained aziridine rings, which are activated by the adjacent carbonyl groups of the terephthaloyl bridge. This activation facilitates nucleophilic attack and subsequent ring-opening, leading to a variety of chemical transformations. The bifunctional nature of the molecule allows it to act as a cross-linking agent or a monomer in polymerization reactions.

Reactions with Carboxylic Acid Functionalities

The reaction between polyfunctional aziridines, such as terephthaloylbis(1-aziridine), and materials containing carboxylic acid groups is a cornerstone of its application as a cross-linker, particularly for acrylic and polyurethane-based systems. polyaziridine.com This reaction is primarily acid-catalyzed. The mechanism involves the protonation of the aziridine nitrogen, which further activates the ring towards nucleophilic attack. The active hydrogen from a carboxylic acid group then attacks one of the carbon atoms of the aziridine ring. polyaziridine.com This results in the opening of the three-membered ring and the formation of a stable ester linkage, effectively cross-linking the polymer chains. polyaziridine.com

The rate of this cross-linking reaction is influenced by several factors. While it can proceed at ambient temperatures as a coating, ink, or adhesive dries, the application of heat will significantly increase the reaction rate. polyaziridine.comjoiematerial.com As the system dries, the concentration of reactants increases and the pH tends to drop, which further accelerates the acid-catalyzed ring-opening. polyaziridine.com For optimal cross-linking with emulsions, a pH range of 8-9 is common, with the reaction being more favorable in acidic media (pH < 7). joiematerial.com

The activation of the aziridine ring by a carbonyl group is a key feature. Studies on related molecules, such as tert-butyl aziridine-1-carboxylate (BocAz), have shown that the electron-withdrawing nature of the carbonyl group activates the aziridine for anionic ring-opening polymerization (AROP). researchgate.netmdpi.comnih.gov In these systems, initiation occurs via nucleophilic attack on the aziridine ring, leading to the formation of an aza anion which then propagates by reacting with further monomer units. mdpi.com This provides a model for understanding the fundamental reactivity of the carbonyl-activated aziridine rings in terephthaloylbis(1-aziridine) with nucleophiles like carboxylates.

Table 1: Factors Influencing Aziridine-Carboxylic Acid Reaction

| Factor | Effect on Reaction Rate | Mechanism |

| Acid Catalysis | Increases | Protonation of aziridine nitrogen enhances its electrophilicity. polyaziridine.com |

| Heat | Increases | Provides activation energy for the ring-opening reaction. polyaziridine.comjoiematerial.com |

| Drying/Solvent Evaporation | Increases | Concentrates reactants and can lower pH, accelerating the reaction. polyaziridine.com |

| pH | Faster in acidic media | Facilitates the acid-catalyzed mechanism. joiematerial.com |

Interactions with Thiol Compounds and Polysulfide Formation

Terephthaloylbis(1-aziridine) and similar bis(N-carbonyl) aziridines can undergo ring-opening reactions with sulfur-based nucleophiles, leading to the formation of polysulfides. chemistryviews.org Thiols (R-SH) are known to be potent nucleophiles, generally more so than their alcohol counterparts, and their conjugate bases, thiolates (R-S⁻), are even more reactive. masterorganicchemistry.com

A significant reaction profile involves the step-growth polymerization of bis(N-sulfonyl/carbonyl) aziridines with elemental sulfur. chemistryviews.org This process, catalyzed by an organic base such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), allows for the synthesis of linear polysulfides. The mechanism is initiated by the reaction of the base with elemental sulfur to form oligosulfide anions. These anions then act as nucleophiles, attacking the electrophilic carbon of the aziridine ring. This ring-opening event generates a new terminal anion that can then react with elemental sulfur again or another aziridine monomer, propagating the chain to form linear polymers. chemistryviews.org This contrasts with the bulk radical polymerization of bis(aziridine) with elemental sulfur, which typically yields brittle, cross-linked, and insoluble materials. chemistryviews.org

The resulting polysulfides, which can have an average of 4.5 to 5.5 sulfur atoms in the bridging chains, exhibit interesting properties, such as acting as reusable adhesives due to the dynamic nature of the S-S bonds. chemistryviews.orgresearchgate.net The reaction can be carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO). chemistryviews.org

Table 2: Synthesis of Linear Polysulfides from Bis(aziridine) and Elemental Sulfur

| Component | Role | Reference |

| Bis(N-carbonyl) aziridine | Monomer | chemistryviews.org |

| Elemental Sulfur (S₈) | Sulfur source for polysulfide chain | chemistryviews.org |

| Organic Base (e.g., MTBD) | Catalyst (forms oligosulfide anions) | chemistryviews.org |

| Solvent (e.g., DMSO) | Reaction Medium | chemistryviews.org |

Cross-Coupling Reactions and Polymerization Initiations

The activated aziridine rings in terephthaloylbis(1-aziridine) make it a potential substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for C-C and C-N bond formation. rsc.org Although studies may not specifically name terephthaloylbis(1-aziridine), the reactivity patterns of other N-acyl and N-sulfonyl aziridines are highly relevant.

Palladium-catalyzed reactions are prominent in this area. One such reaction is the cross-coupling of aromatic acids with aliphatic aziridines, directed by the carboxylic acid group to activate an ortho C-H bond. researchgate.net This allows for the construction of β-arylethylamine skeletons. Another approach involves the palladium-catalyzed cross-coupling of organometallic aziridinyl species (generated via sulfinyl-metal exchange) with aryl bromides. researchgate.net Kinetic studies of such reactions have indicated that the rate-determining step can be the reductive elimination from the metal center. researchgate.net

Nickel-catalyzed cross-coupling reactions have also been developed. For instance, a Ni/photoredox dual catalytic system enables the cross-electrophile coupling of aliphatic aziridines with aryl iodides to produce β-phenethylamine derivatives under mild conditions. ucla.edu Furthermore, Ti/Ni dual catalysis has been used for the branched-selective cross-electrophile coupling of 2-alkyl aziridines with aryl iodides. nih.gov The proposed mechanism involves the reduction of the Ni(II) precatalyst to Ni(0), oxidative addition of the aryl iodide, and a radical ring-opening of the aziridine facilitated by the titanium co-catalyst. nih.gov

In terms of polymerization, terephthaloylbis(1-aziridine) can act as a monomer or an initiator. As a bifunctional monomer, it can undergo polymerization with various nucleophiles. The polymerization of aziridine compounds can also be initiated by specific catalysts that cationize the aziridine nitrogen, starting a cationic chain reaction to form polyimines. google.com

Table 3: Overview of Relevant Aziridine Cross-Coupling Reactions

| Catalytic System | Reactants | Product Type | Reference |

| Palladium | Aromatic Acid + Aliphatic Aziridine | β-Arylethylamine | researchgate.net |

| Palladium | Aziridinyl-Zinc + Aryl Bromide | Functionalized Aziridine | researchgate.net |

| Nickel/Photoredox | Aliphatic Aziridine + Aryl Iodide | β-Phenethylamine | ucla.edu |

| Titanium/Nickel | 2-Alkyl Aziridine + Aryl Iodide | Branched Arylated Product | nih.gov |

Polymerization and Crosslinking Chemistry Involving Terephthaloylbis 1 Aziridine

Aziridine-Based Polymerization Mechanisms

The polymerization of aziridine-containing monomers can proceed through several mechanisms, primarily ring-opening polymerization (ROP). The specific pathway is highly dependent on the nature of the substituent on the aziridine (B145994) nitrogen and the reaction conditions.

Ring-Opening Polymerization (ROP) of Aziridines

Ring-opening polymerization is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of the ring and the addition of the monomer to the chain.

Anionic Ring-Opening Polymerization (AROP) of Activated Aziridines

Anionic ring-opening polymerization of aziridines requires the nitrogen atom to be substituted with an electron-withdrawing "activating" group. rsc.orgdigitellinc.com This activation is necessary to reduce the basicity of the propagating aza-anionic species and to prevent side reactions. Typically, N-sulfonylated aziridines are the most studied substrates for AROP, as the sulfonyl group is a strong electron-withdrawing group that facilitates the polymerization. digitellinc.comresearchgate.netresearchgate.net The polymerization of N-sulfonyl aziridines can be initiated by various nucleophiles, including aza-anions, alkoxides, and even organocatalysts, to produce linear poly(sulfonylaziridine)s. researchgate.net

For N-acyl aziridines, such as Terephthaloylbis(1-aziridine), the carbonyl group also serves as an activating group, though its electron-withdrawing strength is generally less than that of a sulfonyl group. The polymerization of N-acyl aziridines via AROP is less common in the literature compared to their sulfonylated counterparts. However, studies on similar N-carbonyl activated aziridines, like tert-butyl aziridine-1-carboxylate (BocAz), have shown that AROP can proceed. researchgate.netresearchgate.net The mechanism is believed to be similar to that of N-sulfonylaziridines, where a nucleophilic initiator attacks one of the carbon atoms of the aziridine ring, leading to ring opening and the formation of a propagating aza-anion. This anion then attacks another monomer molecule, continuing the chain growth. researchgate.net Challenges in the AROP of some activated aziridines include the potential for premature precipitation of the polymer, which can limit the achievable molecular weight. researchgate.netresearchgate.net

Cationic Ring-Opening Polymerization (CROP) of Aziridines

In contrast to AROP, cationic ring-opening polymerization is the typical pathway for non-activated aziridines. researchgate.net The polymerization is initiated by an electrophile, which protonates or otherwise activates the aziridine ring, making it susceptible to nucleophilic attack by another monomer. A key characteristic of the CROP of aziridines is the formation of hyperbranched or highly branched polymers. researchgate.net This is due to the nucleophilicity of the nitrogen atoms within the growing polymer backbone, which can attack the activated aziridinium (B1262131) ion at the chain end, leading to branching.

For activated aziridines like Terephthaloylbis(1-aziridine), the electron-withdrawing acyl group deactivates the nitrogen lone pair, which would be expected to suppress the back-biting and branching reactions that are characteristic of CROP of non-activated aziridines. While CROP of N-sulfonyl aziridines has been investigated, the resulting polymers are often linear. The application of CROP to N-acyl aziridines is not extensively documented, and the specific behavior of Terephthaloylbis(1-aziridine) under cationic conditions would require further investigation.

Step-Growth Polymerization Strategies Utilizing Bis-Aziridines

Bis-aziridines, such as Terephthaloylbis(1-aziridine), are well-suited for step-growth polymerization with various dinucleophiles. In this type of polymerization, the bifunctional aziridine monomer reacts with a bifunctional comonomer in a stepwise fashion to form dimers, trimers, and eventually high molecular weight polymers. youtube.com

Recent research has demonstrated the utility of bis(N-carbonyl aziridine)s, including Terephthaloylbis(1-aziridine) (referred to as TP-Az in the study), in the synthesis of polyamides. nsf.gov The polymerization is driven by the nucleophilic ring-opening of the aziridine rings by a dinucleophile. This process is typically base-catalyzed, for example, by triethylamine (B128534) (Et3N). nsf.gov A significant advantage of this method is that it can be performed under mild, open-air conditions and does not produce condensation byproducts, which simplifies purification. nsf.gov

A variety of dinucleophiles are compatible with this polymerization strategy, leading to a range of polyamide copolymers:

Dicarboxylic Acids: React with Terephthaloylbis(1-aziridine) to form poly(amide ester)s.

Diphenols: React to produce poly(amide ether)s.

Dithiols: Form poly(amide sulfide)s upon reaction.

This approach is also tolerant of other functional groups. For instance, the polymerization of Terephthaloylbis(1-aziridine) with itaconic acid (which contains a vinylidene group) and D-tartaric acid (containing a diol) proceeds without the need for protecting groups. nsf.gov This highlights the robustness and versatility of this step-growth polymerization strategy.

The table below summarizes the results of the step-growth polymerization of Terephthaloylbis(1-aziridine) (TP-Az) with various dicarboxylic acids. nsf.gov

| Polymer | Comonomer (Dicarboxylic Acid) | Mw (kDa) | Đ (PDI) |

| PA-1 | Adipic Acid | 13.9 | 1.63 |

| PA-2 | Suberic Acid | 17.5 | 1.69 |

| PA-3 | Sebacic Acid | 21.6 | 1.74 |

| PA-4 | Dodecanedioic Acid | 25.1 | 1.79 |

| PA-5 | Itaconic Acid | 10.2 | 1.55 |

| PA-6 | D-Tartaric Acid | 9.8 | 1.51 |

| Data sourced from Rupar et al. (2022). nsf.gov |

Role of Terephthaloylbis(1-aziridine) as a Crosslinking Agent

Polyfunctional aziridines are effective crosslinking agents for polymeric systems that contain reactive functional groups, particularly carboxylic acids. The crosslinking reaction typically involves the ring-opening of the aziridine by the functional group of the polymer, leading to the formation of a covalent bond and a three-dimensional network structure. This network structure enhances the mechanical properties, chemical resistance, and thermal stability of the polymer. researchgate.netpcimag.com

Crosslinking in Polymeric Systems (e.g., Acrylic Emulsions, Polyurethane Dispersions)

Aqueous acrylic emulsions and polyurethane dispersions (PUDs) are widely used in coatings, adhesives, and textiles. pstc.orgresearchgate.netpaint.org These systems often incorporate carboxylated monomers to ensure colloidal stability in water. These pendant carboxylic acid groups provide ideal sites for crosslinking with polyfunctional aziridines like Terephthaloylbis(1-aziridine). pstc.orgresearchgate.net

The crosslinking mechanism is an acid-catalyzed reaction. researchgate.net The active hydrogen of the carboxylic acid group protonates the nitrogen of the aziridine ring, which facilitates the nucleophilic attack by the carboxylate anion on one of the ring carbons. This results in the opening of the aziridine ring and the formation of a β-amino ester linkage. Since Terephthaloylbis(1-aziridine) has two aziridine functionalities, it can react with two separate polymer chains, thus forming a crosslink. This process can occur at ambient temperatures as the water evaporates and the pH of the system decreases, though it can be accelerated by heat. researchgate.net

The introduction of such crosslinks into acrylic emulsions and polyurethane dispersions has been shown to significantly improve a range of properties, including:

Mechanical Strength: Increased tensile strength and hardness. researchgate.net

Solvent and Chemical Resistance: The crosslinked network restricts the swelling of the polymer in solvents and protects it from chemical attack. researchgate.netresearchgate.net

Adhesion: Improved adhesion to various substrates. pstc.org

Thermal Stability: The thermal stability of the cured films can be altered by the introduction of crosslinks. researchgate.net

While the general principles of aziridine crosslinking are well-established, specific performance data for Terephthaloylbis(1-aziridine) in these systems is not widely available in the reviewed literature. However, based on the known reactivity of N-acyl aziridines with carboxylic acids, it is expected to be an effective crosslinker for these applications. researchgate.net

Influence on Polymer Network Formation and Crosslink Density

Terephthaloylbis(1-aziridine) functions as a crosslinking agent by reacting its two terminal aziridine groups with functional groups present on polymer chains. This process transforms linear or branched polymers into a three-dimensional network. The reaction typically proceeds via nucleophilic attack on one of the aziridine ring carbons, leading to the formation of a stable covalent bond and the opening of the ring.

The crosslink density , a critical parameter that dictates the material's properties, is directly influenced by several factors:

Concentration of the Crosslinker : Increasing the amount of terephthaloylbis(1-aziridine) relative to the polymer generally leads to a higher crosslink density, resulting in a more rigid and less flexible material. researchgate.net

Polymer Functionality : The number and accessibility of reactive functional groups (e.g., carboxylic acid, amine) on the polymer backbone determine the potential number of crosslinking sites.

Reaction Conditions : Temperature, time, and the presence of catalysts can affect the efficiency of the crosslinking reaction, thereby influencing the final network structure.

Studies on various crosslinked systems, such as amine-hardened epoxies and polyurethane networks, have established that a higher crosslink density typically increases the glass transition temperature (Tg) and mechanical stiffness of the polymer. researchgate.netnist.gov Conversely, lower crosslink densities result in softer, more flexible materials with greater chain mobility. mdpi.com The introduction of flexible long-chain groups between reactive sites, a principle applicable to bis-aziridine crosslinkers, can create networks that are less rigid than those formed by short, inflexible crosslinkers. google.com The structure of the polymer network can be complex, and in some systems, the crosslink density can vary spatially, particularly in systems where the crosslinking agent diffuses from filler particles. researchgate.net

Table 1: Factors Influencing Polymer Network Properties

Factor Influence on Network Structure Effect on Material Properties Relevant Citations Crosslinker Concentration Increases the number of junctions between polymer chains (crosslink density). Increases rigidity, hardness, and glass transition temperature (Tg). Decreases swelling and flexibility. [18, 28] Polymer Chain Functionality Determines the maximum possible number of crosslinks. Higher functionality can lead to denser, more robust networks. rsc.org Crosslinker Structure The length and flexibility of the crosslinker molecule affect the distance and mobility between polymer chains. Flexible crosslinkers can provide a new set of polymer architectures and broader application temperature ranges compared to rigid ones. ultimatelinings.com Reaction Conditions (Temp, Catalyst) Affects the rate and completeness of the crosslinking reaction. Can influence the homogeneity of the network and the final mechanical and thermal properties.

Aqueous vs. Non-Aqueous Crosslinking Systems

The choice of solvent system—aqueous or non-aqueous—is critical for processes involving terephthaloylbis(1-aziridine), as it impacts solubility, reactivity, and the final properties of the crosslinked material.

Aqueous Systems : In water-based formulations, such as those for coatings or adhesives, polyfunctional aziridines are used to crosslink polymers containing carboxylic acid groups, like acrylic emulsions. d-nb.infogoogle.comresearchgate.netThe key advantage is the reduction of volatile organic compounds (VOCs). However, several challenges exist:

Solubility : The crosslinker must have sufficient water solubility or dispersibility to be compatible with the aqueous resin. d-nb.infogoogle.com* Hydrolytic Stability : The aziridine rings can be susceptible to hydrolysis in water, which would deactivate the crosslinker. The stability is pH-dependent.

Reaction Competition : Water molecules can compete with the polymer's functional groups in reacting with the aziridine, potentially reducing crosslinking efficiency.

Polymeric aziridines have been developed to improve compatibility and reduce toxicity in waterborne systems, demonstrating that high crosslink densities comparable to traditional systems can be achieved. d-nb.infoNon-Aqueous Systems : Solvent-based systems offer greater versatility. Terephthaloylbis(1-aziridine) and related monomers show good solubility in many organic solvents, allowing for homogeneous reaction conditions. nih.govResearch has shown that polymerizations with bis(N-carbonyl aziridine)s can proceed under mild, open-air conditions in solvents like dimethylformamide (DMF). nih.govThis environment is often more tolerant of a wider range of functional groups and can avoid the side reactions associated with water. nih.govNon-aqueous systems are common in the synthesis of specialized polymers where precise control over the reaction is necessary. nih.gov

Synthesis of Functionalized and Network Polymers Utilizing Bis-Aziridines

Poly(ester amide) Synthesis via Co-polymerization

Poly(ester amide)s (PEAs) are a class of polymers containing both ester and amide linkages, offering a blend of properties useful in biomedical applications and as engineering plastics. nih.govresearchgate.netnih.govTerephthaloylbis(1-aziridine), referred to as terephthalaziridine (TP-Az), serves as a key monomer in the step-growth polymerization to form PEAs. nih.gov The synthesis occurs via the base-catalyzed copolymerization of the bis(N-carbonyl aziridine) with dinucleophiles, most notably dicarboxylic acids. nih.govIn this reaction, the carboxylate groups act as nucleophiles, attacking the aziridine rings. This ring-opening polyaddition reaction forms alternating ester and amide linkages, directly yielding a poly(ester amide). This method is advantageous as it proceeds under mild conditions and is tolerant of various functional groups. nih.gov

Table 2: Examples of Poly(ester amide)s Synthesized from Terephthaloylbis(1-aziridine) (TP-Az)Polyurea Formation through Aziridine-Isocyanate Reactions

The conventional synthesis of polyureas involves the rapid reaction of an isocyanate with a primary amine. ultimatelinings.comnih.govThe reaction of an aziridine with an isocyanate is a less common route for polymerization but is known in organic chemistry for creating heterocyclic structures. Studies have shown that aziridines can undergo [3+2] cycloaddition reactions with isocyanates, often catalyzed by Lewis acids like nickel(II) iodide, to yield five-membered rings such as imidazolidinones. nih.govorganic-chemistry.org While monofunctional aziridines react with isocyanates to form these cyclic adducts, the extension of this reaction to a difunctional monomer like terephthaloylbis(1-aziridine) and a diisocyanate to form a linear polyurea polymer is not widely documented in the primary literature. The propensity for cycloaddition suggests that forming linear urea (B33335) linkages (-NH-CO-NH-) through this specific pathway may be challenging compared to the highly efficient and well-established amine-isocyanate polyaddition reaction. ultimatelinings.comnih.govgoogle.comSome patents describe adducts of aziridines and diisocyanates, where the aziridine modifies an isocyanate, which can then be reacted further with hydroxyl-containing polymers, but this does not constitute a direct polyurea formation from a bis-aziridine monomer. google.com

Polysulfide Architectures from Aziridine-Sulfur Reactions

Similar to its reaction with dicarboxylic acids, terephthaloylbis(1-aziridine) can react with sulfur-based nucleophiles, specifically dithiols, to create polymer chains containing sulfide (B99878) linkages. The reaction proceeds through the nucleophilic ring-opening of the aziridine rings by the thiol groups (-SH). nih.govThis polyaddition results in the formation of a poly(amide sulfide), a polymer architecture incorporating both amide and thioether functionalities into the backbone. nih.gov This synthetic route is part of the broader utility of bis(N-carbonyl aziridine)s in reacting with various dinucleophiles under mild conditions. nih.govThe ability to form these polysulfide structures opens avenues for materials with potentially different chemical resistance, refractive indices, and adhesion properties compared to their oxygen-based poly(ester amide) counterparts. The synthesis of polymers via thiol-based reactions is a growing field due to the high efficiency and mild conditions often employed. rsc.org

Structural Control and Macromolecular Engineering in Bis-Aziridine Polymerization

Macromolecular engineering refers to the precise control over a polymer's architecture, including its molecular weight, linearity, and sequence of monomer units. mdpi.comWhen using terephthaloylbis(1-aziridine) as a monomer, structural control is primarily achieved through the principles of step-growth polymerization.

Key aspects of structural control include:

Monomer Selection : The structure of the final polymer is dictated by the choice of the dinucleophilic co-monomer. Reacting terephthaloylbis(1-aziridine) with dicarboxylic acids, diphenols, or dithiols allows for the rational design of poly(ester amide)s, poly(ether amide)s, and poly(sulfide amide)s, respectively. nih.govThis allows for the engineering of the polymer backbone with specific linkages.

Stoichiometry : In step-growth polymerization, the molecular weight of the resulting polymer is highly dependent on achieving a precise stoichiometric balance between the two reacting monomers. An excess of either monomer will limit the chain length.

Reaction Mechanism : Aziridines activated with electron-withdrawing groups, such as the N-carbonyl group in terephthaloylbis(1-aziridine), tend to polymerize via anionic ring-opening. nih.govmdpi.comThis mechanism can offer good control and lead to linear polymers, in contrast to the cationic polymerization of non-activated aziridines which often yields branched structures. nih.govrsc.org* Functional Group Tolerance : The mild conditions used for the polymerization of bis(N-carbonyl aziridine)s are compatible with many functional groups. nih.govThis allows for the synthesis of complex, functional polymers without the need for extensive use of protecting groups, enabling advanced macromolecular design.

While the step-growth polymerizations involving terephthaloylbis(1-aziridine) provide good polymers, the reported dispersity values (Đ ≈ 1.8) indicate a process with reasonable, but not perfect, control, characteristic of many step-growth systems rather than a true living polymerization where Đ is typically close to 1.0. nih.gov

Synthesis of Linear and Branched Polymer Architectures

The synthesis of both linear and branched polymers utilizing Terephthaloylbis(1-aziridine) is theoretically plausible and supported by the known reactivity of analogous bis-aziridine compounds and activated aziridines. The formation of a specific architecture is primarily dictated by the polymerization mechanism.

Linear Polymer Architectures:

The formation of linear polymers from Terephthaloylbis(1-aziridine) can be envisioned through a controlled step-growth polymerization mechanism with a suitable difunctional co-monomer. For instance, the reaction with a dicarboxylic acid or a diamine under conditions that favor the monofunctional reaction of each aziridine ring followed by chain extension would lead to a linear polymer. The terephthaloyl group would be incorporated into the polymer backbone, contributing to its rigidity and thermal stability.

Another potential route to linear polymers is through anionic ring-opening polymerization (AROP). N-acyl-activated aziridines, such as Terephthaloylbis(1-aziridine), are known to undergo AROP. researchgate.net If the polymerization is initiated by a monofunctional initiator and proceeds in a controlled manner, a linear polymer with repeating units derived from the ring-opening of the aziridine could be formed. However, the bifunctional nature of Terephthaloylbis(1-aziridine) presents a significant challenge, as it can easily lead to crosslinking. Achieving a truly linear architecture would require carefully controlled conditions to prevent the reaction of the second aziridine group.

Branched Polymer Architectures:

Terephthaloylbis(1-aziridine) is well-suited for the synthesis of branched and hyperbranched polymers due to its bifunctional nature. When reacting with a multifunctional co-monomer or under conditions that promote the reaction of both aziridine rings, extensive branching can occur. For example, in a polyaddition reaction with a tri-functional amine or alcohol, the Terephthaloylbis(1-aziridine) can act as a branching unit, leading to a three-dimensional network.

Furthermore, the self-polymerization of Terephthaloylbis(1-aziridine) under certain catalytic conditions could lead to hyperbranched structures. The ring-opening of one aziridine ring can generate a reactive species that can then react with other Terephthaloylbis(1-aziridine) molecules, propagating the branching process. The resulting polymers would possess a high density of functional groups and a globular or dendritic-like structure. nih.gov

The table below summarizes hypothetical polymerization reactions of Terephthaloylbis(1-aziridine) leading to different polymer architectures based on analogous systems.

| Polymer Architecture | Co-monomer/Initiator | Proposed Polymerization Type | Resulting Polymer Structure | Reference Analogy |

| Linear | Dicarboxylic Acid | Step-growth Polymerization | Linear Polyesteramide | nih.gov |

| Linear | Monofunctional Amine Initiator | Anionic Ring-Opening Polymerization | Linear Poly(amino ester) | researchgate.netrsc.org |

| Branched | Triamine | Polyaddition | Crosslinked Polyamide Network | rsc.org |

| Hyperbranched | Self-polymerization with Catalyst | Cationic Ring-Opening Polymerization | Hyperbranched Poly(amine-ester) | nih.gov |

This table presents hypothetical data based on established polymerization principles for analogous compounds.

Block Copolymer Synthesis via Controlled Polymerization

The synthesis of block copolymers incorporating Terephthaloylbis(1-aziridine) can be approached through controlled polymerization techniques, where this bifunctional molecule can act as a linking unit or as a precursor for one of the blocks.

One strategy involves the use of a macroinitiator to initiate the polymerization of a second monomer. For instance, a pre-synthesized polymer with terminal functional groups, such as carboxyl or amine groups, could react with Terephthaloylbis(1-aziridine) in a controlled manner. If the reaction can be limited to one of the aziridine rings, a polymer chain end-capped with a reactive aziridine group is formed. This macroinitiator can then be used to initiate the ring-opening polymerization of another cyclic monomer, such as a lactone or an epoxide, to grow the second block.

Alternatively, Terephthaloylbis(1-aziridine) could be used to couple two different pre-synthesized polymer chains. If two different polymers with appropriate terminal functional groups are reacted with Terephthaloylbis(1-aziridine), an A-B-A triblock copolymer could be formed, where the Terephthaloylbis(1-aziridine) unit acts as the central B block. The success of this approach hinges on precise stoichiometric control and reaction conditions to favor the desired coupling reaction over side reactions like homopolymerization.

The principles of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could also be adapted. A polymer synthesized by these methods could be functionalized with groups capable of reacting with the aziridine rings of Terephthaloylbis(1-aziridine) to form a block copolymer.

The table below outlines potential strategies for synthesizing block copolymers involving Terephthaloylbis(1-aziridine), based on established controlled polymerization methods.

| Block Copolymer Type | Strategy | Description | Potential Monomers for Other Block | Reference Analogy |

| A-B Diblock | Macroinitiator Approach | A pre-formed polymer chain initiates the polymerization of a second monomer after reacting with Terephthaloylbis(1-aziridine). | Lactones, Epoxides | google.com |

| A-B-A Triblock | Coupling Reaction | Two A-block polymer chains are coupled together using Terephthaloylbis(1-aziridine) as a linking agent. | Polystyrene, Poly(methyl methacrylate) | google.com |

This table presents hypothetical data based on established polymerization principles for analogous compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of Terephthaloylbis(1-aziridine) is anticipated to exhibit two distinct signals corresponding to the aromatic and aziridinyl protons.

Aromatic Protons: Due to the symmetrical nature of the para-substituted benzene (B151609) ring, all four aromatic protons are chemically equivalent. They are expected to produce a singlet in the aromatic region of the spectrum, typically between δ 7.5 and 8.5 ppm. The exact chemical shift would be influenced by the electron-withdrawing effect of the adjacent carbonyl groups.

Aziridine (B145994) Protons: The four protons of the two equivalent aziridine rings are also chemically equivalent. These protons reside in a strained, three-membered ring and are adjacent to a nitrogen atom and a carbonyl group. This environment is expected to result in a singlet in the upfield region, likely between δ 2.0 and 3.0 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.5 - 8.5 | Singlet | 4H |

| Aziridine (CH₂) | 2.0 - 3.0 | Singlet | 8H |

Table 1: Predicted ¹H NMR Spectroscopic Data for Terephthaloylbis(1-aziridine)

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For Terephthaloylbis(1-aziridine), three key signals are predicted.

Carbonyl Carbon: The carbon atoms of the two equivalent amide carbonyl groups will appear as a single resonance in the downfield region of the spectrum, typically between δ 160 and 170 ppm.

Aromatic Carbons: The para-substituted benzene ring will show two distinct signals. The quaternary carbons bonded to the carbonyl groups are expected to resonate at a different chemical shift than the four protonated aromatic carbons.

Aziridine Carbons: The four equivalent carbon atoms of the two aziridine rings will give rise to a single signal in the upfield region, generally between δ 20 and 40 ppm, characteristic of carbons in a strained ring system.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Aromatic (quaternary) | 130 - 140 |

| Aromatic (CH) | 125 - 135 |

| Aziridine (CH₂) | 20 - 40 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Terephthaloylbis(1-aziridine)

To further confirm the structural assignments, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An HSQC spectrum would show correlations between the aromatic protons and their directly attached carbons, as well as between the aziridine protons and their corresponding carbons. An HMBC spectrum would reveal long-range couplings, for instance, between the aromatic protons and the carbonyl carbons, and between the aziridine protons and the carbonyl carbons, thus confirming the connectivity of the entire molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of Terephthaloylbis(1-aziridine) is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide groups. This peak is typically observed in the range of 1630-1680 cm⁻¹. The presence of the aziridine rings may be identified by C-N stretching and ring deformation vibrations, although these can be weaker and less distinct. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be found in the 1450-1600 cm⁻¹ region.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Amide C=O Stretch | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1000 - 1350 | Medium |

Table 3: Predicted IR Absorption Bands for Terephthaloylbis(1-aziridine)

IR spectroscopy is also instrumental in monitoring the synthesis of Terephthaloylbis(1-aziridine), for example, from terephthaloyl chloride and aziridine. The disappearance of the characteristic acid chloride C=O stretch (around 1785-1815 cm⁻¹) and the appearance of the amide C=O stretch would signify the progress of the reaction.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For Terephthaloylbis(1-aziridine) (C₁₂H₁₂N₂O₂), the expected exact molecular weight is approximately 216.09 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) corresponding to this value.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the amide bonds and the opening of the aziridine rings. Key fragments could include ions corresponding to the terephthaloyl moiety and the aziridinyl carbonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of Terephthaloylbis(1-aziridine) is expected to show absorption bands characteristic of the extended π-conjugated system of the terephthaloyl core. The primary absorption would likely be a π → π* transition associated with the benzene ring and the carbonyl groups, typically observed in the ultraviolet region. The n → π* transitions of the carbonyl groups, which are generally weaker, may also be present at longer wavelengths.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of polymers and materials modified with Terephthaloylbis(1-aziridine), XPS provides critical insights into the surface chemistry, which is paramount for applications where interfacial properties are key.

When Terephthaloylbis(1-aziridine) is used as a crosslinker or surface modifier, XPS can confirm its presence and chemical bonding on the substrate surface. The analysis involves irradiating the material's surface with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material.

The core-level spectra obtained from XPS are particularly informative. For a surface treated with Terephthaloylbis(1-aziridine), the high-resolution spectra of Carbon (C1s), Nitrogen (N1s), and Oxygen (O1s) are of primary interest.

N1s Spectrum: The aziridine rings of Terephthaloylbis(1-aziridine) contain nitrogen atoms. The binding energy of the N1s core level can distinguish between the nitrogen in the unreacted aziridine ring and the nitrogen in the opened ring after reaction (e.g., with a carboxyl or hydroxyl group on a polymer backbone). This allows for the quantification of the degree of crosslinking or grafting at the surface.

C1s Spectrum: The C1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments. This includes the carbon in the benzene ring of the terephthaloyl group, the carbonyl carbon (C=O), and the methylene (B1212753) carbons (-CH2-) of the aziridine ring. Changes in the C1s spectrum before and after modification can provide evidence of the reaction of Terephthaloylbis(1-aziridine).

O1s Spectrum: The O1s spectrum is useful for analyzing the carbonyl oxygen in the terephthaloyl group and can also reveal information about the substrate's functional groups that have reacted with the aziridine rings.

A detailed analysis of XPS data can confirm the successful incorporation of the crosslinker and provide a semi-quantitative assessment of the surface elemental composition. nih.govnih.goviaea.org

Table 1: Representative XPS Data for a Polymer Surface Modified with Terephthaloylbis(1-aziridine)

| Element | Core Level | Binding Energy (eV) | Atomic Concentration (%) | Possible Assignment |

| Carbon | C1s | ~284.8 | 65-75 | C-C, C-H (aliphatic/aromatic) |

| ~286.5 | 5-10 | C-N (from aziridine ring) | ||

| ~288.5 | 5-10 | C=O (from terephthaloyl group) | ||

| Oxygen | O1s | ~532.0 | 10-15 | C=O (from terephthaloyl group) |

| ~533.5 | 3-7 | C-O (from reacted substrate) | ||

| Nitrogen | N1s | ~399.2 | 2-5 | C-N (from aziridine/reacted ring) |

Note: The binding energies and atomic concentrations are illustrative and can vary depending on the specific polymer substrate and reaction conditions.

Complementary Analytical Techniques in Polymer and Network Characterization

While XPS provides surface information, a comprehensive understanding of the bulk properties of polymers modified with Terephthaloylbis(1-aziridine) requires complementary analytical techniques. Dynamic Mechanical Thermal Analysis (DMTA) and Gel Permeation Chromatography (GPC) are two powerful methods used to characterize the network properties and molecular weight distributions, respectively.

Dynamic Mechanical Thermal Analysis (DMTA) for Network Properties

Dynamic Mechanical Thermal Analysis (DMTA) is a technique used to measure the mechanical properties of materials as a function of temperature, time, and frequency. youtube.comscionresearch.com When Terephthaloylbis(1-aziridine) is used as a crosslinker, it forms a three-dimensional network structure, significantly altering the viscoelastic properties of the polymer. DMTA is highly sensitive to the changes in molecular motion and network structure that occur with crosslinking. scispace.com

In a typical DMTA experiment, a small, oscillating stress is applied to a sample, and the resulting strain is measured. From this, several key parameters can be determined:

Storage Modulus (E' or G'): This represents the elastic response of the material and is a measure of the energy stored during a deformation cycle. researchgate.netresearchgate.net An increase in the storage modulus is typically observed upon crosslinking with Terephthaloylbis(1-aziridine), indicating a stiffer, more rigid material.

Loss Modulus (E'' or G''): This represents the viscous response of the material and is a measure of the energy dissipated as heat during a deformation cycle. researchgate.netresearchgate.net The loss modulus peak is often associated with the glass transition temperature.

Tan Delta (δ): This is the ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan delta curve is a common indicator of the glass transition temperature (Tg) of the polymer. An increase in crosslink density due to the reaction of Terephthaloylbis(1-aziridine) typically leads to a shift in the Tg to a higher temperature and a broadening of the tan delta peak.

Table 2: Illustrative DMTA Data for a Polymer Before and After Crosslinking with Terephthaloylbis(1-aziridine)

| Parameter | Uncrosslinked Polymer | Crosslinked Polymer | Interpretation |

| Storage Modulus (E') at 25°C | Lower | Higher | Increased stiffness due to network formation. |

| Glass Transition Temp (Tg) from Tan δ peak | Lower | Higher | Restricted segmental motion due to crosslinks. |

| Tan δ Peak Height | Higher | Lower | Reduced damping capacity in the crosslinked network. |

These changes in the DMTA profile provide direct evidence of the formation of a crosslinked network and allow for the characterization of its thermomechanical properties. scilit.comresearchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Distributions

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of a polymer. aimplas.netresearchgate.net GPC separates molecules based on their size in solution. shimadzu.com When Terephthaloylbis(1-aziridine) is used to modify a polymer, either through grafting or chain extension, GPC can be used to monitor the resulting changes in molecular weight. lcms.cz

The GPC system consists of a pump, an injector, a series of columns packed with a porous gel, and a detector (commonly a refractive index or UV detector). researchgate.netshimadzu.com As the polymer solution passes through the columns, larger molecules, which cannot penetrate the pores of the gel as deeply, elute first. Smaller molecules penetrate the pores more extensively and therefore have a longer path, eluting later. shimadzu.com

GPC analysis provides several key parameters:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

When Terephthaloylbis(1-aziridine) acts as a chain extender or grafting agent, an increase in both Mn and Mw is expected, which can be quantified by GPC. researchgate.netmdpi.com If crosslinking is extensive, it can lead to the formation of an insoluble gel fraction that cannot be analyzed by GPC. However, for soluble, modified polymers, GPC is an invaluable tool for characterizing the extent of the modification reaction. researchgate.netresearchgate.netnih.gov

Table 3: Example GPC Results for a Polymer Modified with Terephthaloylbis(1-aziridine)

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Unmodified Polymer | 50,000 | 100,000 | 2.0 |

| Modified Polymer | 80,000 | 180,000 | 2.25 |

Note: The values are for illustrative purposes and demonstrate the expected trend of increasing molecular weight upon successful modification.

Theoretical and Computational Investigations of Terephthaloylbis 1 Aziridine

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level. These approaches solve the Schrödinger equation, or approximations of it, to provide detailed insights into molecular properties.

Density Functional Theory (DFT) Studies on Molecular Structure, Reactivity, and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For Terephthaloylbis(1-aziridine), DFT would be instrumental in elucidating its fundamental characteristics.

Molecular Structure Optimization: The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. By calculating the forces on each atom, the structure is optimized to a minimum energy conformation. This would reveal crucial bond lengths, bond angles, and dihedral angles, such as the planarity of the central phenyl ring and the orientation of the aziridine (B145994) groups relative to the amide linkages.

Electronic Properties: DFT calculations provide a wealth of information about the electronic nature of the molecule. Key properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a measure of the molecule's kinetic stability and chemical reactivity. For Terephthaloylbis(1-aziridine), the HOMO is likely to be located on the electron-rich phenyl ring and amide groups, while the LUMO may be associated with the strained aziridine rings, indicating their susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), susceptible to nucleophilic attack. For Terephthaloylbis(1-aziridine), negative potential would be expected around the carbonyl oxygens of the amide groups, while the aziridine rings would likely exhibit regions of positive potential, confirming their electrophilic nature.

Atomic Charges: Various schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be used to assign partial charges to each atom. This data quantifies the electron distribution and helps to identify reactive sites.

Reactivity Descriptors: Conceptual DFT provides a set of descriptors to quantify and predict the reactivity of a molecule. These include:

| Reactivity Descriptor | Predicted Significance for Terephthaloylbis(1-aziridine) |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness. |

| Global Softness (S) | The reciprocal of global hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. This would likely be high for Terephthaloylbis(1-aziridine) due to the electrophilic aziridine rings. |

| Fukui Functions (f(r)) | These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For Terephthaloylbis(1-aziridine), the Fukui functions would likely highlight the carbon atoms of the aziridine rings as the primary sites for nucleophilic attack. |

Ab Initio Calculations for Fundamental Chemical Principles

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate benchmark results. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be employed to:

Validate DFT Results: By comparing key geometric parameters and energies obtained from ab initio calculations with those from DFT, the reliability of the chosen DFT functional can be assessed.

Investigate Excited States: Time-dependent DFT (TD-DFT) and ab initio methods like Configuration Interaction (CI) can be used to study the electronic excited states of Terephthaloylbis(1-aziridine), providing insights into its potential photochemical behavior.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities.

For Terephthaloylbis(1-aziridine), MD simulations would be crucial for:

Conformational Sampling: The molecule may possess several low-energy conformations due to the rotation around the single bonds connecting the phenyl ring to the amide groups. MD simulations can explore the potential energy surface to identify the most populated conformations and the energy barriers between them.

Solvent Effects: By explicitly including solvent molecules in the simulation box, MD can model how the solvent influences the conformation and reactivity of Terephthaloylbis(1-aziridine).

Intermolecular Interactions: In a condensed phase or in a polymer matrix, Terephthaloylbis(1-aziridine) will interact with neighboring molecules. MD simulations can characterize these interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding its bulk properties and its role as a crosslinking agent.

Computational Modeling of Reaction Pathways and Transition States

A key application of computational chemistry is to elucidate reaction mechanisms. For Terephthaloylbis(1-aziridine), its primary role is as a crosslinker, which involves the ring-opening of the aziridine groups.

Computational modeling, typically using DFT, can be used to:

Map Reaction Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the ring-opening reaction can be constructed. This would typically involve a nucleophile, such as a carboxylate group from a polymer chain, attacking one of the aziridine carbons.

Locate Transition States (TS): The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Computational methods can precisely locate the geometry of the TS and calculate the activation energy barrier. This would reveal, for instance, whether the ring-opening is a concerted or a stepwise process.

Investigate Stereochemistry: The ring-opening of the aziridine can proceed with either inversion or retention of stereochemistry at the reacting carbon. Computational modeling can predict the stereochemical outcome of the reaction, which is crucial for controlling the three-dimensional structure of the resulting crosslinked polymer.

Predictive Simulations for Polymerization and Crosslinking Behavior

Building on the understanding of the fundamental reaction pathways, computational simulations can be extended to model the macroscopic process of polymerization and crosslinking.

Kinetic Modeling: The activation energies obtained from QM calculations can be used as input for kinetic models, such as Monte Carlo simulations, to predict the rate of the crosslinking reaction under different conditions (e.g., temperature, concentration of reactants).

Network Formation: Coarse-grained or multiscale modeling approaches can be used to simulate the growth of the polymer network as the crosslinking reaction proceeds. These simulations can predict key properties of the final crosslinked material, such as the crosslink density, the molecular weight between crosslinks, and the gel point.

Structure-Reactivity Relationship Studies via Computational Methods

By systematically modifying the structure of Terephthaloylbis(1-aziridine) in silico and calculating its reactivity, computational methods can establish structure-reactivity relationships. For example, one could:

Introduce Substituents: By adding electron-donating or electron-withdrawing groups to the central phenyl ring, the electronic properties and, consequently, the reactivity of the aziridine rings can be tuned. Computational studies can predict how these modifications would affect the activation energy of the ring-opening reaction.

Vary the Linker: The terephthalamide (B1206420) linker could be replaced with other aromatic or aliphatic groups to study how the rigidity and electronic nature of the linker influence the crosslinking efficiency.

These computational studies would provide a rational basis for the design of new crosslinking agents with tailored properties for specific applications.

Applications in Advanced Materials Science and Engineering Academic Research Focus

Development of Porous Polymeric Materials

The creation of porous polymeric materials is a critical area of research, with applications ranging from separation technologies to tissue engineering scaffolds. Terephthaloylbis(1-aziridine) and similar polyfunctional aziridines serve as valuable tools in the fabrication of such materials. The crosslinking reaction, typically a ring-opening addition, allows for the formation of well-defined, three-dimensional polymer networks.

The mechanical properties of these porous polymers are intrinsically linked to their morphology. Materials with smaller particle sizes and higher densities tend to exhibit a higher Young's modulus. Furthermore, the incorporation of ester linkages through the ring-opening reaction of the aziridine (B145994) with carboxylic acids can impart degradability to the polymer network. Research has shown that such porous polymers can be designed to decompose over a set period, for example, within 50 days in a methanolic environment at room temperature, highlighting their potential for applications requiring transient material performance. researchgate.net

Table 1: Properties of Porous Polymers Synthesized with a Tri-functional Aziridine Crosslinker This table presents representative data on the properties of porous polymers created using a tri-functional aziridine, analogous to the crosslinking function of Terephthaloylbis(1-aziridine).

| Property | Value | Conditions/Notes |

|---|---|---|

| Average Particle Diameter | 2.5 - 7.5 µm | Dependent on monomer concentration and solvent. |

| Young's Modulus | Variable | Increases with smaller particle size and higher density. |

| Thermal Stability | Good | Stable under typical processing conditions. |

| Degradability | Decomposed within 50 days | In methanol (B129727) at room temperature. |

| Morphology | Interconnected particles | Can form co-continuous monolithic structures. |

Enhancing Adhesion Properties in Coating and Adhesive Formulations

In the context of coatings, particularly for demanding applications like automotive clearcoats, aziridines have been shown to enhance wear resistance, chemical resistance, and toughness. polyaziridine.com Studies on polyurethane-based clearcoats have confirmed the ring-opening reaction of aziridine crosslinkers with carboxyl groups in the resin, even at room temperature. polyaziridine.com The resulting increase in crosslink density contributes to improved surface hardness and scratch resistance. The flexibility of the crosslink can also be tailored; for instance, crosslinkers with a longer chain between the reactive aziridine groups can provide a more flexible network, which can be advantageous for applications requiring a broader temperature range of performance. millstonedurbax.com

Table 2: Performance Enhancement of a Polyurethane Dispersion Coating with a Polyaziridine Crosslinker This table illustrates the typical improvements observed in coatings when a polyaziridine crosslinker is incorporated. The data is based on comparative studies of crosslinked and uncrosslinked systems.

| Property | Uncrosslinked Coating | Polyaziridine Crosslinked Coating |

|---|---|---|

| Water Absorption Rate | High | Approximately 14 times slower |

| Adhesion to Glass (after water immersion) | Lost | Maintained |

| Film Softening (after water immersion) | Significant | Minimal |

| Chemical Resistance (e.g., to IPA) | Attacked | Excellent Resistance |

| Scuff Resistance | Moderate | Significantly Increased |

Crosslinking in Photoresist Technology for Pattern Resolution Enhancement

In the field of microelectronics, the quest for smaller and more densely packed features on integrated circuits drives continuous innovation in photolithography. Photoresists are light-sensitive materials crucial to this process. A significant challenge in high-resolution lithography is the phenomenon of pattern collapse, where fine photoresist structures adhere to one another and fall over due to capillary forces during development and rinsing.

Recent academic research has explored the use of multifunctional aziridine crosslinkers in a post-development process to mitigate this issue. researchgate.net The introduction of an aziridine-containing rinse solution after the initial pattern development can induce crosslinking at the surface of the photoresist features. This surface hardening increases the mechanical stability of the fine patterns, making them less susceptible to collapse.

Scanning electron microscopy studies have confirmed that this approach can significantly reduce pattern collapse, thereby enabling the fabrication of features with higher aspect ratios and finer resolution. researchgate.net While negative photoresists have historically utilized bis(azide) compounds that form aziridine groups upon UV exposure to achieve crosslinking, the post-development treatment with polyfunctional aziridines represents a novel strategy applicable to a wider range of photoresist systems. researchgate.net This application of Terephthaloylbis(1-aziridine) and related compounds is a promising avenue for pushing the limits of optical lithography.

Synthesis of Degradable Polymeric Systems for Controlled Release or Environmental Considerations

The design of degradable polymers is of paramount importance for a variety of applications, from biomedical devices and drug delivery systems to environmentally friendly plastics. The ester linkages that can be formed by the ring-opening reaction of aziridines with carboxylic acids are susceptible to hydrolysis, making Terephthaloylbis(1-aziridine) a candidate for the synthesis of degradable polymeric systems.

By carefully selecting the polymer backbone and controlling the crosslinking density, it is possible to tailor the degradation rate of the resulting material. For instance, the incorporation of Terephthaloylbis(1-aziridine) into a polyester (B1180765) or other carboxyl-functionalized polymer matrix can create a network that breaks down over time when exposed to aqueous environments. This degradation can proceed via surface erosion or bulk erosion, depending on the hydrophilicity of the polymer system. polyaziridine.com

In the context of controlled release, a degradable polymer matrix can be loaded with a therapeutic agent. As the polymer degrades, the entrapped agent is released in a sustained manner. Research into degradable porous polymers formed using tri-aziridine compounds has shown that these materials can decompose in a controlled fashion, suggesting their potential for such applications. researchgate.net The rate of drug release can be modulated by altering the degradation kinetics of the polymer, which in turn is influenced by factors such as the chemical composition of the polymer backbone and the crosslink density imparted by the aziridine crosslinker. acs.orgacs.org

Integration into Multifunctional Material Architectures for Tailored Performance

The versatility of Terephthaloylbis(1-aziridine) as a crosslinker allows for its integration into complex, multifunctional material architectures. By combining it with polymers possessing different functionalities, researchers can design materials with a tailored suite of properties that are not achievable with a single component.

This level of architectural control enables a sophisticated approach to material design. For instance, in an adhesive formulation, the degree of chemical crosslinking can be balanced with physical interactions like chain entanglement. This allows for the simultaneous optimization of adhesive and cohesive properties, leading to high-performance materials. The ability to create such tailored polymer architectures opens up possibilities for developing advanced materials for a wide range of applications, from high-performance adhesives to sophisticated biomedical materials.

Q & A

Q. What are the standard methods for synthesizing Terephthaloylbis(1-aziridine), and how can purity be validated?

Synthesis typically involves reacting terephthaloyl chloride with 1-aziridine under controlled conditions. Key steps include inert atmosphere handling (e.g., nitrogen) to prevent aziridine polymerization and using stoichiometric excess of aziridine for complete substitution. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantitative purity assessment, and elemental analysis to verify stoichiometry . Safety protocols (e.g., GHS Category 1 skin/eye hazards) must be strictly followed due to aziridine's acute toxicity .

Q. Which spectroscopic techniques are critical for characterizing Terephthaloylbis(1-aziridine)?

- FT-IR : To confirm the presence of aziridine rings (C-N stretching at ~950 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹).

- ¹H/¹³C NMR : To resolve aromatic protons (δ 7.8–8.2 ppm) and aziridine protons (δ 2.5–3.0 ppm).

- Mass Spectrometry (ESI-TOF) : For molecular ion confirmation (expected [M+H]⁺ at m/z 249.1). Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities .

Q. What safety protocols are essential when handling Terephthaloylbis(1-aziridine)?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and sealed goggles (GHS Category 1 for skin/eye hazards).

- Ventilation : Use fume hoods to avoid inhalation of aziridine vapors (acute toxicity, OSHA HCS Category 4).

- Spill Management : Neutralize spills with 10% acetic acid before disposal. Store in airtight containers away from moisture and oxidizers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms of Terephthaloylbis(1-aziridine)?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and intermediate stability during aziridine ring-opening or crosslinking reactions. Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate competing pathways. Discrepancies in literature may arise from solvent effects or catalyst presence, requiring explicit solvent models (e.g., COSMO-RS) for accurate predictions .

Q. What experimental design strategies mitigate batch-to-batch variability in polymer crosslinking studies using Terephthaloylbis(1-aziridine)?

- Controlled Environment : Standardize humidity (<30% RH) and temperature (25±1°C) to minimize aziridine hydrolysis.

- In-situ Monitoring : Use rheometry or FT-IR to track crosslinking kinetics.

- Statistical Design : Employ response surface methodology (RSM) to optimize crosslinker concentration and curing time. Replicate experiments with independent batches to quantify variability .

Q. How can conflicting toxicity data for Terephthaloylbis(1-aziridine derivatives be reconciled?

Perform structure-activity relationship (SAR) studies to isolate toxicity contributors (e.g., aziridine ring vs. terephthaloyl backbone). Use Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity. Cross-validate findings with computational toxicology tools (e.g., OECD QSAR Toolbox) to identify overlooked variables like metabolite formation or impurity profiles .

Methodological Best Practices

- Data Reporting : Follow Beilstein Journal guidelines: include raw spectral data in supplementary materials and avoid duplicating figures in text .

- Literature Review : Use academic databases (e.g., SciFinder, PubMed) and avoid non-peer-reviewed sources (e.g., ) .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when proposing studies involving hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.